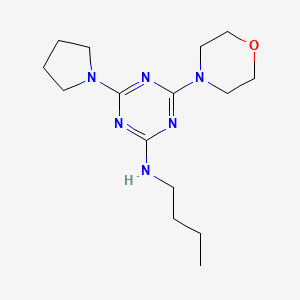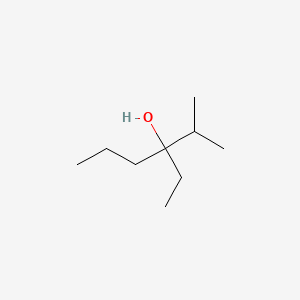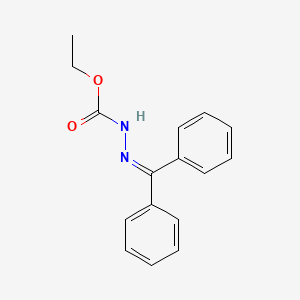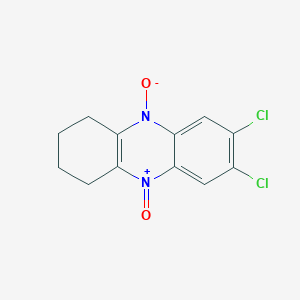
7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂O₂. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and two oxide groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide typically involves the chlorination and oxidation of phenazine derivatives. One common method involves the reaction of 2,3-dichlorophenazine with an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide groups to hydroxyl groups or remove them entirely.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxide derivatives, while reduction can produce hydroxylated phenazine derivatives. Substitution reactions result in the replacement of chlorine atoms with various functional groups.
科学研究应用
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a subject of interest in biological research.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s antimicrobial and antitumor activities are attributed to this mechanism.
相似化合物的比较
Similar Compounds
Phenazine: The parent compound of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide, known for its broad spectrum of biological activities.
2,3-dichlorophenazine: A precursor in the synthesis of the target compound.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Uniqueness
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide is unique due to the presence of both chlorine and oxide groups, which enhance its chemical reactivity and biological activity. Its ability to generate ROS and induce oxidative stress sets it apart from other phenazine derivatives, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36002-96-7 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC 名称 |
7,8-dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-7-5-11-12(6-8(7)14)16(18)10-4-2-1-3-9(10)15(11)17/h5-6H,1-4H2 |
InChI 键 |
WZINVMGLFCHAIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


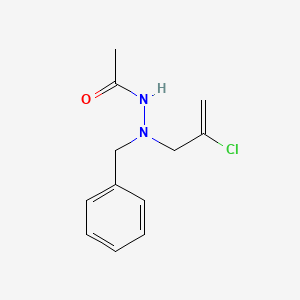
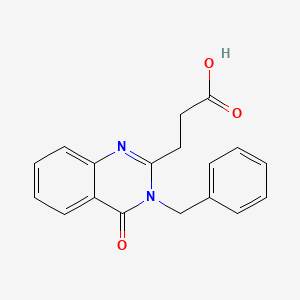
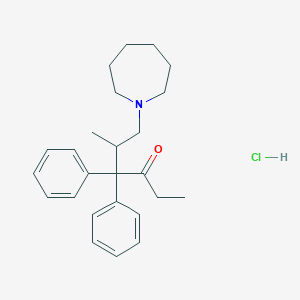
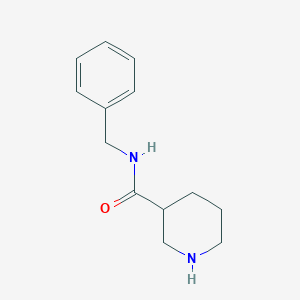
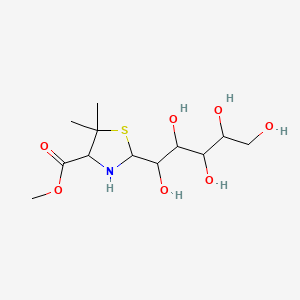
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
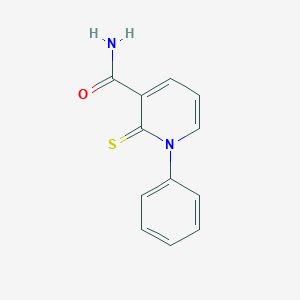
![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)
